stearic acid, propoxylated, phosphate
Description
Stearic acid, propoxylated, phosphate is a chemically modified derivative of stearic acid (C18H36O2), a saturated fatty acid. The compound undergoes two key modifications:
- Propoxylation: Addition of propylene oxide (PO) chains to the hydroxyl group of stearic acid, enhancing hydrophilicity and solubility in polar solvents.
- Phosphorylation: Reaction with phosphoric acid to form a phosphate ester, introducing ionic character and surfactant properties.
This derivative is primarily used as an emulsifier, surfactant, or stabilizer in industrial formulations, leveraging the hydrophobic stearic acid backbone and hydrophilic phosphate-propoxylate groups .
Properties
CAS No. |
104717-33-1 |
|---|---|
Molecular Formula |
C30H50N12O12S2 |
Synonyms |
stearic acid, propoxylated, phosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally or functionally related compounds, supported by experimental data and applications.
Structural and Functional Differences
- Propoxylation Impact: The addition of PO chains in stearic acid, propoxylated, phosphate enhances solubility in aqueous and organic phases compared to non-propoxylated analogs like monostearyl acid phosphate. This modification also reduces crystallization tendencies, improving performance in liquid formulations .
- Phosphate vs. Carboxylate : Phosphate esters (e.g., this compound) exhibit stronger ionic interactions than carboxylates (e.g., sodium stearate), making them more effective in stabilizing emulsions or adsorbing onto charged surfaces .
Solubility and Stability
- Solubility: Propoxylated phosphate derivatives show 3–4× higher solubility in secondary phosphate buffers compared to non-propoxylated stearic acid . For example, stearic acid recovery in phosphate solutions is ~4× higher than in acetate buffers .
- Hydrolysis Resistance: Enzymatic hydrolysis studies (e.g., using phospholipase A2) show that phosphate surfactants without propoxylation (e.g., monostearyl acid phosphate) degrade into stearic acid, while propoxylation may delay hydrolysis due to steric hindrance .
Research Findings and Data
Table 2: Performance in Industrial Formulations
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